molecular formula C19H22N4OS B3201210 N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide CAS No. 1019102-79-4

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide

Cat. No.: B3201210
CAS No.: 1019102-79-4
M. Wt: 354.5 g/mol
InChI Key: JLVVKUKIVJTRDV-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide is a complex organic compound featuring a thiazole ring, a pyrazole ring, and a pivalamide group

Mechanism of Action

Target of Action

The compound N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide, also known as 2,2-dimethyl-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}propanamide, is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities and are known to interact with a variety of targets . .

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on their specific structure and the biological system they interact with . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties may influence the compound’s interaction with its targets and any resulting changes .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, some thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . .

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives can vary greatly depending on their specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiazole derivatives, the molecular and cellular effects could be varied . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the pyrazole ring, and finally the attachment of the pivalamide group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.

    Pyrazole Derivatives: Compounds with the pyrazole ring, often used in medicinal chemistry.

    Pivalamide Derivatives: Compounds featuring the pivalamide group, known for their stability and unique properties.

Uniqueness

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide is unique due to the combination of the thiazole, pyrazole, and pivalamide moieties in a single molecule. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2,2-dimethyl-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-12-6-8-14(9-7-12)15-11-25-18(20-15)23-16(10-13(2)22-23)21-17(24)19(3,4)5/h6-11H,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVVKUKIVJTRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide
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N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide
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N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide
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N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide
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N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide

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